molecular formula C11H16N2O3 B13185748 1-Ethyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid

1-Ethyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13185748
M. Wt: 224.26 g/mol
InChI Key: CMIXXYQORQTITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C11H16N2O3. This compound is of interest due to its unique structure, which includes a pyrazole ring substituted with an ethyl group and an oxan-4-yl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Ethyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base.

    Attachment of the oxan-4-yl group: This step involves the reaction of the pyrazole derivative with an oxan-4-yl halide under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Ethyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.

    1-Ethyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-ethyl-5-(oxan-4-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H16N2O3/c1-2-13-10(11(14)15)7-9(12-13)8-3-5-16-6-4-8/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

CMIXXYQORQTITG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2CCOCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.